![molecular formula C10H11BrO2 B2871894 Methyl 2-(4-bromo-2-methylphenyl)acetate CAS No. 958646-47-4](/img/structure/B2871894.png)
Methyl 2-(4-bromo-2-methylphenyl)acetate
Overview
Description
“Methyl 2-(4-bromo-2-methylphenyl)acetate” is a chemical compound with the CAS Number: 958646-47-4 . It has a molecular weight of 243.1 g/mol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-bromo-2-methylphenyl)acetate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . The compound has a total of 13 heavy atoms .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-2-methylphenyl)acetate” has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 3 rotatable bonds .Scientific Research Applications
Synthesis of Vicinal Haloethers
Methyl 2-(4-bromo-2-methylphenyl)acetate: is used in the synthesis of vicinal haloethers, which are valuable intermediates in organic synthesis. These compounds can be transformed into various functional derivatives through nucleophilic substitution reactions . The ability to introduce halogen atoms next to an ether group allows for the creation of complex molecules that are useful in drug development and materials science.
Antibacterial Agents
The compound’s structural framework is beneficial in the synthesis of bis-indole alkaloids, which have shown potential as antibacterial agents . These synthetic efforts are particularly important in the fight against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Organic Synthesis Building Blocks
As a building block in organic synthesis, Methyl 2-(4-bromo-2-methylphenyl)acetate offers a versatile starting point for the construction of complex molecular architectures. Its reactivity enables the introduction of various functional groups, expanding the chemical space for the development of new compounds .
Conducting Polymers
The brominated aromatic structure of the compound makes it a candidate for the synthesis of conducting polymers. These polymers have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) and solar cells .
Flame Retardants
The bromine atom in Methyl 2-(4-bromo-2-methylphenyl)acetate is significant for the synthesis of flame retardants. Brominated flame retardants are effective in reducing the flammability of materials and are widely used in the electronics and textiles industries .
Antioxidants and UV Absorbers
The compound’s potential to act as an antioxidant or ultraviolet (UV) absorber makes it valuable in the formulation of products that require protection from oxidative stress or UV radiation. This includes applications in coatings, plastics, and skincare products .
Safety And Hazards
The safety information for “Methyl 2-(4-bromo-2-methylphenyl)acetate” indicates that it has GHS07 pictograms and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(4-bromo-2-methylphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAIXVMXMXFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-2-methylphenyl)acetate | |
CAS RN |
958646-47-4 | |
Record name | methyl 2-(4-bromo-2-methylphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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